molecular formula C18H20N2O5 B5778058 N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide

Katalognummer B5778058
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: PHIQIODIRKGEJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that is currently being researched for its potential therapeutic benefits. This compound is a prodrug that is designed to selectively target the inflammation-inducing enzyme cyclooxygenase-2 (COX-2) while sparing the beneficial effects of the constitutive COX-1 enzyme.

Wirkmechanismus

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide is a prodrug that is designed to selectively target COX-2. Upon administration, the compound is metabolized in the body to release a highly reactive molecule that selectively binds to and inhibits COX-2 activity. This mechanism of action reduces the production of inflammatory prostaglandins while preserving the beneficial effects of COX-1, such as platelet aggregation and gastric mucosal protection.
Biochemical and Physiological Effects:
Preclinical studies have shown that this compound has potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. The compound has been shown to reduce the production of inflammatory cytokines, decrease leukocyte infiltration, and inhibit the expression of pro-inflammatory genes. In addition, this compound has been shown to have a lower risk of gastrointestinal side effects compared to traditional NSAIDs.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has several advantages for lab experiments. The compound has a well-defined mechanism of action and can be easily synthesized in high purity and high yield. In addition, this compound has been extensively studied in preclinical models, which provides a strong scientific basis for further research. However, this compound also has some limitations for lab experiments. The compound is highly reactive and can be unstable in certain conditions, which may affect its efficacy. In addition, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in humans.

Zukünftige Richtungen

There are several future directions for research on N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide. One area of interest is the potential therapeutic benefits of the compound in various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. In addition, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in humans. Other future directions include the development of new formulations and delivery methods for the compound, as well as the exploration of its potential in combination therapy with other anti-inflammatory agents.

Synthesemethoden

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide is synthesized through a multistep process that involves the reaction of 3-aminoacetophenone with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then acetylated with acetic anhydride to form the final product, this compound. This synthesis method has been optimized to yield high purity and high yield of the compound.

Wissenschaftliche Forschungsanwendungen

N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has been extensively researched for its potential therapeutic benefits in various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. The compound has been shown to selectively inhibit COX-2 activity while sparing COX-1 activity, which reduces the risk of gastrointestinal side effects associated with traditional NSAIDs. In preclinical studies, this compound has demonstrated superior efficacy compared to traditional NSAIDs in reducing inflammation and pain.

Eigenschaften

IUPAC Name

N-(3-acetamidophenyl)-2,3,4-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-11(21)19-12-6-5-7-13(10-12)20-18(22)14-8-9-15(23-2)17(25-4)16(14)24-3/h5-10H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIQIODIRKGEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.